molecular formula C6HBr3F2 B13653106 1,3,4-Tribromo-2,5-difluorobenzene

1,3,4-Tribromo-2,5-difluorobenzene

Cat. No.: B13653106
M. Wt: 350.78 g/mol
InChI Key: BCIKFVMNSIURNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Tribromo-2,5-difluorobenzene is an organic compound with the molecular formula C6HBr3F2 It is a derivative of benzene, where three hydrogen atoms are replaced by bromine atoms and two hydrogen atoms are replaced by fluorine atoms

Preparation Methods

The synthesis of 1,3,4-Tribromo-2,5-difluorobenzene typically involves the bromination and fluorination of benzene derivatives. One common method includes the reaction of 1,2-difluorobenzene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine atoms . Industrial production methods may involve continuous-flow processes to enhance yield and purity while minimizing by-products .

Chemical Reactions Analysis

1,3,4-Tribromo-2,5-difluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,4-Tribromo-2,5-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3,4-Tribromo-2,5-difluorobenzene exerts its effects is primarily through its ability to participate in substitution and coupling reactions. The presence of bromine and fluorine atoms influences the electron density of the benzene ring, making it more reactive towards nucleophiles and electrophiles. This reactivity is exploited in various synthetic applications to create new compounds with desired properties .

Properties

Molecular Formula

C6HBr3F2

Molecular Weight

350.78 g/mol

IUPAC Name

1,3,4-tribromo-2,5-difluorobenzene

InChI

InChI=1S/C6HBr3F2/c7-2-1-3(10)4(8)5(9)6(2)11/h1H

InChI Key

BCIKFVMNSIURNX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Br)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.